molecular formula C22H19NO4 B2859702 3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 750617-49-3

3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No. B2859702
CAS RN: 750617-49-3
M. Wt: 361.397
InChI Key: BPQVIKMJNIHOPM-UHFFFAOYSA-N
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Description

The compound “3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid” is a chemical compound with the CAS Number: 750617-49-3. It has a molecular weight of 361.39 and a molecular formula of C22H19NO4 .


Physical And Chemical Properties Analysis

The physical and chemical properties such as boiling point, melting point, solubility, etc., of this compound were not found in the search results .

Scientific Research Applications

Antinociceptive Applications

The compound has been studied for its potential to alleviate pain without affecting consciousness. It has shown promising results in mouse models of induced nociception. The antinociceptive effects were observed through various tests, indicating both peripheral and central pain-relieving activities . This suggests that CS-0218432 could be developed into a new class of painkillers that might be particularly useful for chronic pain management.

Antimicrobial Efficacy

CS-0218432 has demonstrated in vitro antibacterial and antifungal activities. The compound’s effectiveness was measured by its zone of inhibition and minimal inhibitory concentration, indicating its potential as a lead compound for developing new antimicrobial agents . This is particularly relevant in the era of increasing antibiotic resistance.

Anti-inflammatory Properties

The compound’s structure is similar to other molecules that have exhibited significant anti-inflammatory properties. While direct studies on CS-0218432 are not available, its structural analogs suggest potential applications in treating inflammation-related conditions .

Cancer Research

Compounds with similar structures have been explored for their anticancer properties. CS-0218432 could be investigated for its efficacy against various cancer cell lines, potentially leading to the development of novel anticancer therapies .

Neuroprotective Effects

Given the compound’s antinociceptive properties, there is a possibility that it may also have neuroprotective effects. This could be relevant in the treatment of neurodegenerative diseases, where the protection of nerve cells is crucial .

Molecular Docking Studies

CS-0218432 could be used in molecular docking studies to predict its interaction with various biological targets. This is a crucial step in drug discovery, helping to identify potential therapeutic applications based on the compound’s binding affinities .

properties

IUPAC Name

(3E)-3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-26-18-9-5-6-14(21(18)27-2)12-13-10-11-16-19(22(24)25)15-7-3-4-8-17(15)23-20(13)16/h3-9,12H,10-11H2,1-2H3,(H,24,25)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQVIKMJNIHOPM-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

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